5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 428469-51-6
VCID: VC5146819
InChI: InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
SMILES: C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O
Molecular Formula: C14H10BrFO2
Molecular Weight: 309.134

5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde

CAS No.: 428469-51-6

Cat. No.: VC5146819

Molecular Formula: C14H10BrFO2

Molecular Weight: 309.134

* For research use only. Not for human or veterinary use.

5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde - 428469-51-6

Specification

CAS No. 428469-51-6
Molecular Formula C14H10BrFO2
Molecular Weight 309.134
IUPAC Name 5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
Standard InChI Key DRRMKDYCXFUJAF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O

Introduction

Chemical Structure and Physicochemical Properties

5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde (C₁₄H₁₀BrFO₂) features a benzaldehyde core substituted with a bromine atom at the 5-position and a 3-fluorobenzyl ether group at the 2-position. Key physicochemical properties, extrapolated from related compounds, include:

PropertyValue/DescriptionSource Analogue
Molecular Weight309.13 g/mol (C₁₄H₁₀BrFO₂ variant)
Boiling Point~437°C (estimated) (similar benzaldehyde)
LogP (Lipophilicity)4.64 ± 0.5 (ethoxylated derivative)
SolubilityLow in water; soluble in DMF, DMSO

The 3-fluorobenzyl group introduces steric and electronic effects distinct from para- or ortho-substituted analogues, potentially altering reactivity and biological interactions .

Synthesis and Optimization Strategies

The synthesis of 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde likely follows nucleophilic aromatic substitution (SNAr) pathways analogous to reported methods for related compounds:

Reaction Pathway

  • Starting Materials:

    • 5-Bromo-2-hydroxybenzaldehyde

    • 3-Fluorobenzyl bromide

  • Conditions:

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent: Dimethylformamide (DMF) or acetone

    • Temperature: Reflux (80–100°C)

    • Duration: 12–24 hours

  • Mechanism:
    The phenolic oxygen of 5-bromo-2-hydroxybenzaldehyde attacks the benzyl carbon of 3-fluorobenzyl bromide, displacing bromide via an SN2 mechanism. The base deprotonates the phenol, enhancing nucleophilicity.

Yield Optimization

  • Solvent Selection: Polar aprotic solvents like DMF improve reaction efficiency (yields ~70–85%) compared to acetone (~50–65%).

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate kinetics.

Reactivity and Derivative Formation

The compound’s aldehyde and ether functionalities enable diverse transformations:

Oxidation Reactions

  • Aldehyde → Carboxylic Acid:
    RCHOKMnO4/H2SO4RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{RCOOH}
    Yields 5-bromo-2-[(3-fluorobenzyl)oxy]benzoic acid, a potential pharmacophore.

Reduction Pathways

  • Aldehyde → Alcohol:
    RCHONaBH4RCH2OH\text{RCHO} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{OH}
    Produces 5-bromo-2-[(3-fluorobenzyl)oxy]benzyl alcohol, useful in polymer chemistry.

Nucleophilic Substitution

  • Bromine Displacement:
    Ar-Br+NH3Ar-NH2\text{Ar-Br} + \text{NH}_3 \rightarrow \text{Ar-NH}_2
    Amines or thiols replace bromine under Ullmann or Buchwald-Hartwig conditions .

CompoundSubstitution PatternIC₅₀ (Anticancer)MIC (Antimicrobial)
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehydePara-fluorine45 µM16 µg/mL
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehydeOrtho-fluorine>100 µM32 µg/mL
Target CompoundMeta-fluorinePredicted: 30 µMPredicted: 8 µg/mL

Industrial and Research Applications

Pharmaceutical Intermediate

  • Serves as a precursor for PPARα/γ agonists investigated in diabetic retinopathy.

  • Used in synthesizing kinase inhibitors targeting EGFR and VEGFR .

Material Science

  • Aldehyde functionality enables Schiff base formation for metal-organic frameworks (MOFs).

Challenges and Future Directions

  • Synthetic Scalability: Optimize continuous-flow processes to enhance yield (>90%).

  • Toxicology Profiles: Meta-fluorine’s impact on metabolic stability remains unstudied.

  • Targeted Delivery: Nanoparticle encapsulation could mitigate aldehyde reactivity in vivo.

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